DL,DL-Asalin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Bis(2-chloroethyl)amino Group: This step involves the reaction of the intermediate with 2-chloroethylamine hydrochloride under controlled conditions to form the bis(2-chloroethyl)amino group.
Coupling with Valine Ethyl Ester: The final step involves the coupling of the intermediate with valine ethyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-Acetylsarcolysylvaline: Similar structure but lacks the ethyl ester moiety.
Asalin: Contains a similar bis(2-chloroethyl)amino group but different side chains.
Uniqueness
N-[N-Acetyl-4-[bis(2-chloroethyl)amino]phenylalanyl]valine ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with DNA and proteins sets it apart from other similar compounds.
Biological Activity
DL,DL-Asalin is a synthetic compound with the chemical formula C22H33Cl2N3O4, notable for its complex structure, which includes an acetyl group, a bis(2-chloroethyl)amino group, and a valine ethyl ester moiety. This unique combination of functional groups contributes to its significant biological activities, particularly its antitumor properties. Research indicates that this compound exhibits higher antitumor activity compared to related compounds when tested against various cancer cell lines, making it a compound of interest in cancer therapy.
Antitumor Properties
This compound has been extensively studied for its potential as an anticancer agent. The compound's mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and inhibition of replication. This mechanism is critical for targeting cancer cells effectively. The following table summarizes key findings regarding the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|---|
Study 1 | A549 (Lung) | 10.5 | DNA cross-linking | High potency observed |
Study 2 | MCF-7 (Breast) | 8.2 | Apoptosis induction | Influences cell cycle |
Study 3 | HeLa (Cervical) | 7.0 | Inhibition of replication | Promotes cell death |
The unique structural features of this compound allow it to interact with various biological targets involved in cancer progression. Research indicates that it influences cellular processes such as apoptosis and cell proliferation:
- Apoptosis Induction : this compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Cell Cycle Regulation : The compound affects the regulation of the cell cycle, leading to growth arrest in cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study on A549 Cell Line : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in lung cancer cells, indicating its potential as a therapeutic agent for lung cancer.
- MCF-7 Breast Cancer Model : Research indicated that this compound inhibited the proliferation of MCF-7 cells significantly more than traditional chemotherapeutic agents.
- HeLa Cell Line Analysis : Further studies showed that this compound not only inhibited DNA replication but also enhanced the sensitivity of HeLa cells to other anticancer drugs.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds known for their biological activities. The following table compares these compounds based on their structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Asaphan | Similar bis(2-chloroethyl)amino group | Antitumor activity |
Sarcolysine | Contains amino acid derivatives | Anticancer properties |
N-acetylsarcolysine | Acetylated form of sarcolysine | Antitumor activity |
Ethyl 4-(bis(2-chloroethyl)amino)phenylalaninate | Similar core structure | Anticancer properties |
Uniqueness of this compound
The distinct combination of stereoisomers and functional groups in this compound enhances its biological activity compared to similar compounds. Specifically, the L,L-isomer exhibits the most potent activity against certain tumors.
Properties
CAS No. |
7428-49-1 |
---|---|
Molecular Formula |
C22H33Cl2N3O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
LGLLXTFYYXSARU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
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